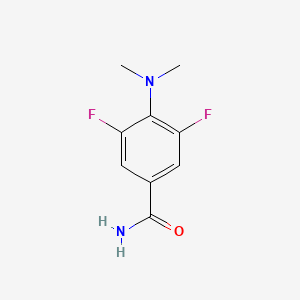

4-(Dimethylamino)-3,5-difluorobenzamide

Description

Contextualization of Fluorinated Aromatic Amides within Organic Chemistry

Fluorinated aromatic amides represent a significant class of compounds in organic chemistry, largely due to the unique properties conferred by the fluorine atom. numberanalytics.com The incorporation of fluorine into organic molecules is a widely used strategy in medicinal chemistry to modulate various molecular properties. nih.gov Fluorine is the most electronegative element, and its introduction into an aromatic ring can significantly alter the molecule's electronic properties, stability, and reactivity. numberanalytics.com This often leads to enhanced metabolic stability, increased binding affinity to biological targets, and improved membrane permeability. nbinno.comresearchgate.net

The presence of fluorine can lead to more stable compounds that are resistant to oxidation and other degradation reactions. numberanalytics.com Fluorinated amides are recognized as important structural motifs in a variety of biologically active molecules and serve as crucial building blocks for pharmaceuticals, agrochemicals, dyes, and advanced functional materials. nbinno.comnih.gov The synthesis of these compounds is an active area of research, with various methods being developed for the efficient introduction of fluorine into aromatic systems. nih.govspringernature.com The unique characteristics of the carbon-fluorine bond are leveraged to fine-tune the conformations of molecules through various non-covalent interactions, which can be critical for biological activity. nih.govresearchgate.net

Structural Significance of the Dimethylamino and Difluorobenzamide Moieties

The structure of 4-(Dimethylamino)-3,5-difluorobenzamide contains two key components that define its chemical character: the difluorobenzamide core and the dimethylamino group.

The difluorobenzamide moiety is of particular interest in medicinal chemistry. The two fluorine atoms, positioned meta to the amide group, act as strong electron-withdrawing groups, influencing the electronic distribution of the aromatic ring. vulcanchem.com This fluorination pattern is known to enhance the efficacy, stability, and bioavailability of drug candidates. nbinno.com In structurally related compounds, such as 2,6-difluorobenzamide (B103285), the fluorine atoms have been shown to induce a non-planar conformation between the carboxamide group and the aromatic ring. nih.govdntb.gov.ua This conformational constraint can be crucial for fitting into the binding pockets of protein targets, thereby enhancing biological activity. nih.gov Furthermore, the fluorine atoms can participate in hydrophobic interactions and form hydrogen bonds, contributing to ligand-target binding. nih.govdntb.gov.ua The 2,6-difluorobenzamide motif, for instance, is considered a vital pharmacophore for the allosteric inhibition of the bacterial cell division protein FtsZ, a target for new antibiotics. nih.gov

Overview of Academic Research Trajectories for Structurally Related Chemical Scaffolds

The academic research landscape for chemical scaffolds structurally related to this compound is dynamic and primarily focused on medicinal chemistry and materials science. A significant research trajectory involves the design and synthesis of fluorinated benzamides as potential therapeutic agents. mdpi.com

A prominent area of investigation is the development of novel antibiotics. Scaffolds like 2,6-difluorobenzamide are being extensively studied as inhibitors of the bacterial protein FtsZ, which is essential for cell division. nih.gov Research in this area aims to understand the structure-activity relationships to create potent and selective antibacterial agents. nih.govdntb.gov.ua

Another major trend is the systematic synthesis and characterization of extensive isomer grids of fluorinated benzamides. mdpi.com This approach aims to build a comprehensive understanding of how the position of fluorine atoms affects the physicochemical properties and solid-state structures of these compounds. Such foundational knowledge is crucial for the rational design of new drugs and materials. mdpi.commdpi.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(dimethylamino)-3,5-difluorobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2N2O/c1-13(2)8-6(10)3-5(9(12)14)4-7(8)11/h3-4H,1-2H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNBSEAKEFCZOKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1F)C(=O)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

200.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations for 4 Dimethylamino 3,5 Difluorobenzamide

Retrosynthetic Analysis of the 4-(Dimethylamino)-3,5-difluorobenzamide Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which helps in designing a viable synthetic plan. amazonaws.comresearchgate.net For this compound, the analysis reveals several logical disconnections.

The most apparent disconnection is at the amide C-N bond. This simplifies the target molecule to a carboxylic acid precursor, 4-(Dimethylamino)-3,5-difluorobenzoic acid , and an ammonia (B1221849) source. This is a common and reliable transformation in organic synthesis.

Further deconstruction of the benzoic acid intermediate can proceed via two main pathways:

Disconnection of the Dimethylamino Group: The C4-N bond can be disconnected, leading to a precursor like 4-halo-3,5-difluorobenzoic acid . The dimethylamino group can then be introduced via a nucleophilic aromatic substitution (SNAr) reaction.

Disconnection of the Fluorine Atoms: The C-F bonds can be disconnected. This suggests a synthesis starting from a non-fluorinated or partially fluorinated aromatic ring, with the fluorine atoms introduced at a suitable stage, for example, via SNAr from precursors with good leaving groups like nitro or chloro groups.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Classical Synthetic Routes to Difluorobenzamide Derivatives

Classical synthetic methods provide foundational and often scalable routes to target molecules, relying on well-established chemical transformations.

Amidation Reactions from Carboxylic Acid Precursors

The final step in many syntheses of this compound involves the amidation of its corresponding carboxylic acid, 4-(Dimethylamino)-3,5-difluorobenzoic acid . This transformation can be achieved through several reliable methods:

Acyl Chloride Formation: The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then treated with aqueous or gaseous ammonia to form the primary amide.

Peptide Coupling Reagents: Direct amidation can be accomplished using coupling agents that activate the carboxylic acid in situ. A common and effective method involves the use of carbodiimide-based reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with an additive like 1-Hydroxybenzotriazole (HOBt). vulcanchem.com This approach is widely used in the synthesis of various benzamide (B126) derivatives due to its mild conditions and high yields. vulcanchem.comresearchgate.net

| Method | Reagents | Typical Conditions | Yield |

| Acyl Chloride | 1. SOCl₂ or (COCl)₂2. NH₃ or NH₄OH | 1. Reflux2. 0°C to room temp. | Good to Excellent |

| Coupling Agents | EDC, HOBt, Amine | Room temperature, solvent like DMF or DCM | High |

| Titanium Catalysis | TiF₄ | Refluxing toluene | Good to Excellent researchgate.net |

The data in this table is representative of general amidation reactions and may vary for the specific substrate.

Introduction of Fluorine Atoms via Strategic Halogenation

The introduction of fluorine atoms onto an aromatic ring is a critical step that significantly influences the molecule's properties. nih.gov For the target molecule, the fluorine atoms are ortho to the amide group and meta to the dimethylamino group. A key strategy for their introduction is nucleophilic aromatic substitution (SNAr).

This process typically involves a precursor molecule with leaving groups, such as chloro or nitro groups, at the 3- and 5-positions. These electron-withdrawing groups, along with the activating effect of the carboxyl or a precursor group at the C1 position, make the ring susceptible to nucleophilic attack. Reaction with a fluoride (B91410) source, such as potassium fluoride (KF), often in a polar aprotic solvent like 1,3-dimethyl-2-imidazolidinone, can effectively replace the leaving groups with fluorine. vulcanchem.com The choice of precursor is crucial to ensure the correct regioselectivity of the fluorination.

Formation of the Dimethylamino Moiety

The dimethylamino group is a key functional moiety that can be introduced at various stages of the synthesis. Its formation can be achieved through several classical routes:

Nucleophilic Aromatic Substitution (SNAr): A precursor such as 4-chloro-3,5-difluorobenzamide or 4-bromo-3,5-difluorobenzamide can be reacted with dimethylamine (B145610). The electron-withdrawing effects of the two fluorine atoms and the benzamide group activate the C4 position for nucleophilic attack, facilitating the displacement of the halide.

Methylation of an Aniline (B41778) Precursor: The synthesis can begin with an aniline derivative, such as 4-amino-3,5-difluorobenzamide . The primary amine can then be exhaustively methylated using a suitable methylating agent, like methyl iodide or dimethyl sulfate, in the presence of a base to yield the tertiary dimethylamino group.

The strong electron-donating nature of the dimethylamino group can influence the reactivity of the aromatic ring in subsequent steps. acs.orgnih.gov

Modern Catalytic Approaches for the Synthesis of this compound

Modern synthetic chemistry increasingly relies on transition metal catalysis to achieve efficient and selective bond formations under mild conditions. Palladium-catalyzed reactions are particularly powerful tools for constructing complex aromatic molecules. wiley.com

Palladium-Catalyzed Coupling Reactions in Benzamide Synthesis

Palladium catalysis offers highly efficient and direct routes to benzamides, potentially bypassing multiple steps required in classical syntheses.

Aminocarbonylation: This powerful three-component reaction combines an aryl halide, carbon monoxide (CO), and an amine (or ammonia) in a single step to form a benzamide. nih.govresearchgate.net A potential route to this compound could start with a precursor like 1-bromo-4-(dimethylamino)-3,5-difluorobenzene . This substrate would be reacted with CO and an ammonia source under palladium catalysis. The success of such reactions often depends on the choice of ligand for the palladium catalyst. Bidentate phosphine (B1218219) ligands like Xantphos have proven effective in promoting carbonylation reactions at atmospheric pressure of CO. nih.gov This method is a highly convergent approach for the regioselective synthesis of carbonyl-containing compounds. nih.govacs.orgrsc.org

Buchwald-Hartwig Amination: While primarily known for forming C-N bonds between aryl halides and amines, this reaction is also relevant here. It provides a state-of-the-art method for introducing the dimethylamino group. For instance, a precursor like 4-bromo-3,5-difluorobenzamide could be coupled with dimethylamine using a palladium catalyst and a suitable phosphine ligand (e.g., those based on a biaryl scaffold). wiley.comcmu.edu This catalytic amination is often more efficient and tolerant of various functional groups than classical SNAr reactions. acs.orgorganic-chemistry.orgnih.gov

| Catalytic Reaction | Starting Materials | Catalyst System (Example) | Key Features |

| Aminocarbonylation | Aryl Halide, CO, NH₃ source | Pd(OAc)₂, Xantphos | Convergent, single-step amide formation nih.gov |

| Buchwald-Hartwig Amination | Aryl Halide, Dimethylamine | Pd₂(dba)₃, Biarylphosphine Ligand | High efficiency, broad substrate scope cmu.edu |

The data in this table represents typical systems for these catalytic reactions.

C-F Bond Functionalization Strategies in Aromatic Systems

The carbon-fluorine bond is the strongest single bond in organic chemistry, making its selective functionalization a significant challenge. However, in aromatic systems, particularly those activated by electron-withdrawing groups, nucleophilic aromatic substitution (SNAr) of fluoride can be a viable strategy.

In the context of synthesizing this compound, one could envision a scenario where a precursor such as 3,4,5-trifluorobenzamide (B1333450) is reacted with dimethylamine. The strongly electron-withdrawing amide group, coupled with the two fluorine atoms, would activate the ring towards nucleophilic attack. The regioselectivity of such a reaction would be crucial, with the incoming dimethylamine expected to substitute the fluorine atom at the 4-position due to the combined electronic effects of the substituents.

However, a significant challenge in this approach is the potential for competing reactions and the need for carefully controlled reaction conditions to achieve the desired monosubstitution. The high reactivity of dimethylamine as a nucleophile could lead to undesired side products. Furthermore, the presence of the amide functionality could complicate the reaction.

Data from studies on the nucleophilic aromatic substitution of difluorobenzene derivatives with amines, such as morpholine, indicate that the regioselectivity is highly dependent on the reaction medium and the nature of the activating group. researchgate.net While direct C-F bond functionalization of a difluorobenzamide with dimethylamine is a conceptually plausible route, its practical application for the synthesis of this compound would require significant investigation and optimization.

Investigation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound involves several key chemical transformations, each with a distinct reaction mechanism. Understanding these mechanisms is crucial for optimizing reaction conditions and maximizing product yield.

The Eschweiler-Clarke reaction , used for the dimethylation of the primary amino group of 4-amino-3,5-difluorobenzoic acid, proceeds through a well-established mechanism. wikipedia.org The reaction begins with the formation of an iminium ion from the reaction of the primary amine with formaldehyde (B43269). This is followed by the reduction of the iminium ion by formic acid, which acts as a hydride donor, to yield the monomethylated amine. This process is repeated to afford the dimethylated product. The reaction is driven to completion by the formation of carbon dioxide gas from the oxidation of formic acid. A key feature of this reaction is that it does not proceed to the formation of a quaternary ammonium (B1175870) salt. wikipedia.org

The amidation of the carboxylic acid can proceed through various mechanisms depending on the chosen reagent. If a palladium-catalyzed method like the Buchwald-Hartwig amination is employed, the mechanism involves a catalytic cycle. libretexts.orgwikipedia.org This cycle typically begins with the oxidative addition of an activated carboxylic acid derivative (or an aryl halide precursor) to a Pd(0) complex. Subsequent steps involve ligand exchange with the amine and reductive elimination to form the C-N bond of the amide and regenerate the Pd(0) catalyst. libretexts.orgwikipedia.org

The mechanism of a potential nucleophilic aromatic substitution (SNAr) route would involve the attack of the nucleophile (dimethylamine) on the electron-deficient aromatic ring of a 3,4,5-trifluorobenzamide precursor. This addition step forms a resonance-stabilized intermediate known as a Meisenheimer complex. masterorganicchemistry.com The negative charge of this intermediate is delocalized, particularly onto the electron-withdrawing groups. The subsequent elimination of a fluoride ion restores the aromaticity of the ring and yields the final product. The rate-determining step is typically the formation of the Meisenheimer complex. masterorganicchemistry.com

Optimization of Synthetic Pathways and Reaction Yields

The optimization of the synthetic pathway to this compound is critical for ensuring high yields, purity, and cost-effectiveness. Each step of the proposed synthesis can be fine-tuned by adjusting various reaction parameters.

For the Eschweiler-Clarke reaction , key parameters to optimize include the temperature, the ratio of formaldehyde and formic acid to the amine substrate, and the reaction time. researchgate.net While the reaction is often carried out at elevated temperatures, milder conditions can sometimes be employed. The stoichiometry of the reagents is crucial; an excess of both formaldehyde and formic acid is typically used to ensure complete dimethylation. The choice of solvent can also influence the reaction rate and yield, although the reaction is often performed neat or in water.

The amidation step offers numerous avenues for optimization. In traditional methods using coupling agents, factors such as the choice of coupling agent (e.g., carbodiimides, phosphonium (B103445) salts), the use of additives (e.g., HOBt, DMAP), the solvent, and the reaction temperature all play a significant role in the efficiency of the reaction. For palladium-catalyzed amidations, the choice of palladium precursor, ligand, base, and solvent are all critical parameters that need to be screened for optimal performance. The reaction temperature and time are also important variables to consider.

The following tables provide hypothetical yet representative data for the optimization of these key reaction steps, based on general principles and data from analogous reactions found in the literature.

Table 1: Hypothetical Optimization of the Eschweiler-Clarke Reaction for the Synthesis of 4-(Dimethylamino)-3,5-difluorobenzoic acid

| Entry | Formaldehyde (eq.) | Formic Acid (eq.) | Temperature (°C) | Time (h) | Yield (%) |

| 1 | 2.5 | 2.5 | 80 | 12 | 75 |

| 2 | 3.0 | 3.0 | 80 | 12 | 82 |

| 3 | 3.0 | 3.0 | 100 | 8 | 90 |

| 4 | 3.5 | 3.5 | 100 | 8 | 91 |

| 5 | 3.0 | 3.0 | 100 | 12 | 88 |

Table 2: Hypothetical Optimization of the Amidation of 4-(Dimethylamino)-3,5-difluorobenzoic acid

| Entry | Coupling Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | HATU | DIPEA | DMF | 25 | 24 | 85 |

| 2 | EDC/HOBt | NMM | DCM | 25 | 24 | 78 |

| 3 | Pd(OAc)₂/Xantphos | Cs₂CO₃ | Toluene | 110 | 12 | 92 |

| 4 | T3P | Pyridine | EtOAc | 50 | 18 | 88 |

| 5 | SOCl₂ | - | Toluene | 70 | 6 | 80 |

Advanced Spectroscopic Characterization of 4 Dimethylamino 3,5 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise three-dimensional structure of organic molecules in solution. Through the analysis of ¹H, ¹³C, and ¹⁹F spectra, along with multidimensional correlation experiments, a complete and unambiguous assignment of all atoms and their spatial relationships within 4-(Dimethylamino)-3,5-difluorobenzamide can be achieved.

The one-dimensional NMR spectra of this compound provide foundational information about its chemical environment.

¹H NMR Spectrum: The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic protons, the dimethylamino group, and the amide protons.

Aromatic Protons: The two protons on the benzene (B151609) ring (H-2 and H-6) are chemically equivalent due to the molecule's symmetry. They are expected to appear as a single signal. This signal would likely be a triplet due to coupling with the two adjacent fluorine atoms.

Dimethylamino Protons: The six protons of the two methyl groups of the dimethylamino moiety [-N(CH₃)₂] are also equivalent and will present as a sharp singlet.

Amide Protons: The two protons of the primary amide group (-CONH₂) can be non-equivalent due to hindered rotation around the C-N bond. mdpi.comnih.gov This can result in two separate broad signals at distinct chemical shifts. mdpi.comnih.gov Their chemical shift can be highly variable and is sensitive to solvent, concentration, and temperature due to hydrogen bonding and chemical exchange.

¹³C NMR Spectrum: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. For this compound, the following signals are anticipated:

Aromatic Carbons: Due to symmetry, four distinct signals are expected for the aromatic carbons. The carbon attached to the amide group (C-1), the carbons bonded to fluorine (C-3 and C-5), the carbons bonded to hydrogen (C-2 and C-6), and the carbon attached to the dimethylamino group (C-4) will each produce a unique resonance. The signals for the carbons directly bonded to fluorine (C-3, C-5) will appear as doublets due to one-bond ¹³C-¹⁹F coupling. Other aromatic carbons will also exhibit smaller couplings to the fluorine atoms.

Dimethylamino Carbon: The two equivalent methyl carbons of the dimethylamino group will produce a single signal.

Carbonyl Carbon: The carbon of the amide carbonyl group (C=O) will appear as a distinct signal in the downfield region of the spectrum, typically around 165-175 ppm.

¹⁹F NMR Spectrum: Fluorine-19 NMR is a highly sensitive technique for characterizing fluorinated organic compounds. mdpi.com Since the two fluorine atoms in the 3 and 5 positions are chemically equivalent, the ¹⁹F NMR spectrum is expected to show a single signal. mdpi.comdiva-portal.org This signal's multiplicity will be a triplet due to coupling with the two adjacent aromatic protons (H-2 and H-6).

Table 1: Predicted ¹H, ¹³C, and ¹⁹F NMR Chemical Shifts and Multiplicities for this compound

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Coupling Constant |

|---|---|---|---|---|

| H-2, H-6 | ¹H | ~7.3 - 7.6 | Triplet (t) | ³J(H,F) |

| -N(CH₃)₂ | ¹H | ~3.0 | Singlet (s) | - |

| -CONH₂ | ¹H | Variable (Broad) | Two Singlets (br s) | - |

| C-1 | ¹³C | ~130 - 135 | Multiplet | - |

| C-2, C-6 | ¹³C | ~115 - 120 | Doublet of triplets | ²J(C,F), ¹J(C,H) |

| C-3, C-5 | ¹³C | ~155 - 160 | Doublet | ¹J(C,F) |

| C-4 | ¹³C | ~140 - 145 | Triplet | ²J(C,F) |

| -N(CH₃)₂ | ¹³C | ~40 | Quartet | ¹J(C,H) |

| C=O | ¹³C | ~165 - 170 | Triplet | ³J(C,F) |

While 1D NMR provides essential data, 2D NMR experiments are crucial for unambiguous signal assignment and for probing the molecule's spatial arrangement.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a COSY spectrum would be relatively simple but would confirm the coupling between the aromatic protons and the fluorine atoms if a ¹H-¹⁹F COSY were performed. A standard ¹H-¹H COSY would primarily show correlations if there were any long-range couplings, for instance, between the amide protons and aromatic protons under certain conditions.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation). sdsu.eduprinceton.edu This would definitively link the aromatic proton signal to the C-2/C-6 carbon signal and the dimethylamino proton signal to its corresponding carbon signal. youtube.com

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). sdsu.eduprinceton.edu HMBC is critical for assembling the molecular skeleton. Key expected correlations include:

From the aromatic protons (H-2/H-6) to the adjacent carbons (C-1, C-3/C-5) and the carbon across the ring (C-4).

From the dimethylamino protons to the C-4 carbon and the C-3/C-5 carbons.

From the amide protons to the carbonyl carbon and the C-1 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. princeton.edu This is particularly useful for conformational analysis. A NOESY spectrum could reveal spatial proximity between the dimethylamino protons and the aromatic protons at positions 2 and 6, providing insight into the rotational dynamics of the dimethylamino group relative to the aromatic ring.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in a molecule and the nature of intermolecular interactions, such as hydrogen bonding. currentseparations.com

The IR and Raman spectra of this compound are expected to be rich with characteristic bands corresponding to its constituent functional groups.

Amide Group Vibrations:

N-H Stretching: Primary amides typically show two distinct bands in the 3100-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric stretching vibrations of the N-H bonds.

C=O Stretching (Amide I band): This is a very strong and characteristic absorption in the IR spectrum, typically appearing between 1650 and 1690 cm⁻¹. Its exact position is sensitive to hydrogen bonding.

N-H Bending (Amide II band): This band, resulting from a combination of N-H in-plane bending and C-N stretching, is found in the range of 1590-1650 cm⁻¹.

Difluoroaryl Group Vibrations:

C-F Stretching: Strong C-F stretching vibrations are expected in the fingerprint region of the IR spectrum, typically between 1100 and 1350 cm⁻¹.

Aromatic C-H Stretching: These vibrations give rise to bands above 3000 cm⁻¹.

Aromatic C=C Stretching: The stretching vibrations of the carbon-carbon bonds within the benzene ring typically appear as a series of bands in the 1450-1600 cm⁻¹ region.

Dimethylamino Group Vibrations:

C-H Stretching: The methyl C-H stretching vibrations are observed around 2850-2960 cm⁻¹.

C-N Stretching: The C-N stretching of the dimethylamino group is expected to appear in the 1250-1350 cm⁻¹ range.

Table 2: Predicted Characteristic IR and Raman Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

|---|---|---|---|---|

| Amide (-CONH₂) | N-H Asymmetric Stretch | ~3350 | Medium-Strong | Weak |

| Amide (-CONH₂) | N-H Symmetric Stretch | ~3180 | Medium | Weak |

| Aromatic C-H | C-H Stretch | ~3050-3100 | Medium | Medium |

| Dimethylamino (-N(CH₃)₂) | C-H Stretch | ~2850-2960 | Medium | Medium |

| Amide (-CONH₂) | C=O Stretch (Amide I) | ~1660 | Strong | Medium |

| Amide (-CONH₂) | N-H Bend (Amide II) | ~1620 | Strong | Weak |

| Aromatic C=C | C=C Ring Stretch | ~1450-1600 | Medium-Strong | Strong |

Benzamides are known to form strong intermolecular hydrogen bonds in the solid state and in concentrated solutions. mdpi.comresearchgate.net The primary amide group can act as both a hydrogen bond donor (via the N-H protons) and an acceptor (via the carbonyl oxygen). mdpi.comnih.gov These interactions cause noticeable shifts in vibrational frequencies:

N-H Stretching: In the presence of hydrogen bonding, the N-H stretching bands shift to lower wavenumbers (red-shift) and become broader and more intense.

C=O Stretching: The Amide I band (C=O stretch) also experiences a red-shift upon hydrogen bonding, as the interaction weakens the C=O double bond.

By comparing spectra taken in different phases (e.g., solid vs. dilute solution in a non-polar solvent), the extent and nature of hydrogen bonding can be inferred. The persistence of shifted bands in dilute solutions could suggest the formation of dimeric structures or other specific molecular associations.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of its molecular weight and structural features.

The electron ionization (EI) mass spectrum of this compound would be expected to show a prominent molecular ion peak (M⁺). The subsequent fragmentation pattern would provide valuable structural information. Common fragmentation pathways for amides and aromatic compounds include:

Alpha-Cleavage: Cleavage of the bond adjacent to the carbonyl group is a common pathway for amides. This could lead to the loss of the -NH₂ radical, resulting in a fragment ion corresponding to [M - 16]⁺.

Loss of the Amide Group: Cleavage of the C(O)-NH₂ bond can lead to the formation of a 4-(dimethylamino)-3,5-difluorobenzoyl cation.

Fragmentation of the Dimethylamino Group: A characteristic fragmentation for dimethylamino-substituted aromatics is the loss of a methyl radical (CH₃•) via alpha-cleavage adjacent to the nitrogen atom, leading to an [M - 15]⁺ ion.

McLafferty Rearrangement: While not applicable to this specific primary amide, related secondary or tertiary amides often undergo this characteristic rearrangement.

Analysis of the major fragment ions and their relative abundances allows for the reconstruction of the molecule's structure and confirms the connectivity of the functional groups. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, which in turn provides the elemental composition.

Table 3: List of Compound Names

| Compound Name |

|---|

| This compound |

| Benzamide (B126) |

High-Resolution Mass Spectrometry (HRMS) for Precise Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise elemental composition of a compound by measuring its mass-to-charge ratio (m/z) with very high accuracy. For this compound, with the molecular formula C₉H₁₀F₂N₂O, the theoretical exact mass of the neutral molecule is 200.0761 g/mol . In a typical HRMS experiment, the molecule is ionized, commonly forming the protonated molecule [M+H]⁺.

The high mass accuracy of HRMS allows for the differentiation between molecules with the same nominal mass but different elemental formulas, thereby providing a high degree of confidence in the assigned chemical formula. The experimentally measured m/z value for the [M+H]⁺ ion of this compound would be compared against the calculated theoretical value. A mass difference of less than 5 parts per million (ppm) is typically considered confirmation of the elemental composition.

| Molecular Formula | Species | Calculated Exact Mass (m/z) |

|---|---|---|

| C₉H₁₀F₂N₂O | [M+H]⁺ | 201.0839 |

| C₉H₁₀F₂N₂O | [M+Na]⁺ | 223.0658 |

| C₉H₁₀F₂N₂O | [M-H]⁻ | 199.0682 |

Tandem Mass Spectrometry (MS/MS) for Mechanistic Insights into Fragmentation

Tandem mass spectrometry, also known as MS/MS, is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. wikipedia.orgnationalmaglab.org In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 201.0839) would be isolated in the first stage of the mass spectrometer. This precursor ion is then subjected to fragmentation, typically through collision-induced dissociation (CID), where it collides with an inert gas. nationalmaglab.orgnih.gov The resulting fragment ions are then analyzed in the second stage of the mass spectrometer, producing a product ion spectrum.

The fragmentation pattern provides a virtual roadmap of the molecule's structure. Based on the structure of this compound, several characteristic fragmentation pathways can be proposed:

Loss of Ammonia (B1221849) (NH₃): A common fragmentation for primary amides, leading to the formation of an acylium ion.

Loss of the Amide Group (•CONH₂): Cleavage of the bond between the carbonyl carbon and the aromatic ring.

Loss of Methyl Radicals (•CH₃): Sequential or single loss from the N,N-dimethylamino group.

Decarbonylation: Loss of carbon monoxide (CO) from fragment ions containing the carbonyl group.

These proposed pathways help confirm the connectivity of the different functional groups within the molecule.

| Precursor Ion (m/z) | Proposed Neutral Loss | Proposed Fragment Ion (m/z) | Plausible Fragment Structure |

|---|---|---|---|

| 201.0839 | NH₃ (17.0265 Da) | 184.0574 | 4-(Dimethylamino)-3,5-difluorobenzoyl cation |

| 201.0839 | •CH₃ (15.0235 Da) | 186.0604 | Protonated 4-(methylamino)-3,5-difluorobenzamide radical cation |

| 184.0574 | CO (27.9949 Da) | 156.0625 | 4-(Dimethylamino)-3,5-difluorophenyl cation |

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Profile of the Difluorobenzamide Chromophore

The UV-Vis absorption spectrum of this compound is dictated by its electronic structure, which is characterized as a "push-pull" or donor-π-acceptor (D-π-A) system. The dimethylamino group (-N(CH₃)₂) at the 4-position acts as a strong electron-donating group (the "push"), while the benzamide moiety (-CONH₂) and the two fluorine atoms at the 3- and 5-positions act as electron-withdrawing groups (the "pull").

This electronic arrangement facilitates a significant π → π* electronic transition with intramolecular charge-transfer (ICT) character. Consequently, the primary absorption band is expected to appear at a relatively long wavelength in the near-UV or even the visible region of the spectrum. Studies on analogous compounds, such as derivatives of 4-N,N-dimethylamino benzoic acid, show absorption maxima in the range of 295-315 nm. nih.gov The presence of the two ortho-fluorine atoms relative to the amide group may cause a slight shift in the absorption maximum due to their inductive and steric effects. The absorption profile is also expected to be sensitive to solvent polarity, with more polar solvents potentially causing shifts in the absorption maximum.

| Compound Class | Typical Absorption λₘₐₓ Range (nm) | Attributed Electronic Transition |

|---|---|---|

| 4-(Dimethylamino)benzoyl derivatives | 295 - 315 | π → π* with ICT character |

Exploration of Photophysical Phenomena (e.g., Potential for Intramolecular Charge Transfer and Dual Fluorescence based on Analogue Studies)

The D-π-A structure of this compound makes it a prime candidate for exhibiting interesting photophysical phenomena, particularly Intramolecular Charge Transfer (ICT) upon photoexcitation. When the molecule absorbs a photon, an electron is promoted from the highest occupied molecular orbital (HOMO), which is largely localized on the electron-donating dimethylamino group, to the lowest unoccupied molecular orbital (LUMO), which is primarily distributed over the electron-accepting difluorobenzamide portion of the molecule.

This excited state has a much larger dipole moment than the ground state. In polar solvents, the solvent molecules can reorient around this new, larger dipole, stabilizing the ICT state and causing a significant red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov

Furthermore, molecules of this type are known to sometimes exhibit dual fluorescence, a phenomenon where two distinct emission bands are observed. One band, typically at a shorter wavelength, corresponds to emission from a locally excited (LE) state, while a second, strongly red-shifted band originates from a stabilized ICT state. This ICT state is often a "Twisted Intramolecular Charge Transfer" (TICT) state, where the dimethylamino group twists out of the plane of the aromatic ring in the excited state, leading to full charge separation and a highly stabilized, non-emissive or weakly emissive state. nih.gov Studies on 4-N,N-dimethylamino benzoic acid derivatives have shown such behavior, with a normal fluorescence band around 330-360 nm and a red-shifted band in polar solvents appearing at 460-475 nm, indicative of ICT state formation. nih.govresearchgate.net The large Stokes shift observed in these analogues is a key indicator of a significant structural and electronic rearrangement in the excited state. nih.gov

Molecular Structure, Conformational Dynamics, and Intermolecular Interactions of 4 Dimethylamino 3,5 Difluorobenzamide

Single-Crystal X-ray Diffraction Analysis

While a specific single-crystal X-ray diffraction study for 4-(Dimethylamino)-3,5-difluorobenzamide is not publicly available, analysis of closely related fluorinated benzamide (B126) structures provides significant insights into the expected molecular geometry and crystal packing. By examining analogues, we can infer the probable bond lengths, angles, and the nature of supramolecular interactions.

Based on crystallographic data from analogous difluorinated benzamide derivatives, the geometric parameters of this compound can be reliably estimated. The aromatic C-C bonds within the benzene (B151609) ring are expected to have lengths of approximately 1.39 Å. The C-F bonds are anticipated to be around 1.35 Å, reflecting the high electronegativity of fluorine. For the amide group, the C=O double bond is typically observed around 1.23 Å, while the C-N single bond of the amide is expected to be near 1.33 Å, indicating partial double bond character due to resonance. The C-N bond connecting the dimethylamino group to the aromatic ring would be slightly longer, in the range of 1.36-1.40 Å, also influenced by electronic delocalization.

The bond angles within the aromatic ring are expected to deviate slightly from the ideal 120° due to the electronic influence of the fluorine and dimethylamino substituents. The angles involving the amide group (e.g., O-C-N and C-C-N) are typically around 120°, consistent with sp² hybridization.

Interactive Data Table: Predicted Bond Lengths and Angles for this compound

| Bond/Angle | Predicted Value (Å or °) |

| C-C (aromatic) | ~1.39 Å |

| C-F | ~1.35 Å |

| C=O | ~1.23 Å |

| C-N (amide) | ~1.33 Å |

| C-N (amino) | ~1.38 Å |

| O-C-N (amide) | ~122° |

| C-C-F | ~118° |

The central benzene ring in this compound is expected to be largely planar. However, the substituents—the amide and dimethylamino groups—may exhibit some torsion relative to the ring. In many substituted benzamides, the amide group is twisted out of the plane of the aromatic ring. Studies on N-(2,4-difluorophenyl)-2-fluorobenzamide, for instance, show that the amide group plane can be oriented at an angle of approximately 23° relative to the aromatic rings. dcu.iemdpi.com A similar non-planar conformation is probable for this compound, influenced by steric hindrance and electronic interactions between the substituents. The dimethylamino group may also adopt a slightly pyramidal geometry at the nitrogen atom and its methyl groups can be twisted relative to the C-N bond axis.

In the solid state, molecules of this compound are expected to be organized through a network of intermolecular interactions. The primary interaction would be hydrogen bonding involving the amide group. Specifically, the N-H group acts as a hydrogen bond donor, while the carbonyl oxygen (C=O) serves as an acceptor, leading to the formation of characteristic amide-to-amide hydrogen bonds. These interactions often result in the formation of one-dimensional chains or tapes within the crystal lattice. mdpi.com

Gas-Phase and Solution-Phase Conformational Landscapes

The conformational flexibility of this compound is primarily dictated by the rotation around the C-N bonds of the amide and dimethylamino groups. Computational studies and dynamic NMR experiments on analogous molecules provide a framework for understanding these dynamic processes.

Rotation around the amide C-N bond is known to be restricted due to its partial double bond character arising from resonance. This restriction leads to a significant rotational energy barrier. For similar amide-containing compounds, this barrier is typically in the range of 15-20 kcal/mol. acs.org This barrier is high enough to potentially allow for the observation of distinct conformers on the NMR timescale at lower temperatures.

The rotational barrier of the dimethylamino group around its C-N bond is also of interest. The interaction of the nitrogen lone pair with the π-system of the aromatic ring introduces a degree of double bond character, creating a barrier to rotation. In structurally related compounds, this barrier can be substantial, sometimes even higher than the amide rotational barrier, with values reported to be around 18 kcal/mol. acs.org The presence of ortho-fluorine atoms in this compound could influence this barrier through steric and electronic effects.

Interactive Data Table: Estimated Rotational Energy Barriers

| Rotational Barrier | Estimated Energy (kcal/mol) |

| Amide Group (C-N) | 15 - 20 |

| Dimethylamino Group (C-N) | ~18 |

In both the gas phase and in solution, this compound will exist as an equilibrium of different conformers. The relative energies of these conformers are determined by a balance of steric repulsion and electronic stabilization.

Computational studies on similar molecules, such as substituted O-anisamides, suggest that intramolecular hydrogen bonding can act as a "conformational lock," significantly limiting the number of low-energy conformers. nih.gov For this compound, the primary conformational isomerism will arise from the orientation of the amide and dimethylamino groups relative to the aromatic ring. The planarity of the system is favored by electronic conjugation, but steric clashes, particularly between the amide group, the dimethylamino group, and the ortho-fluorine atoms, will likely lead to non-planar ground-state conformations. The precise dihedral angles and the relative energy differences between the various stable conformers would require specific computational modeling of this molecule.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Polymorphic Analysis

Solid-state Nuclear Magnetic Resonance (ssNMR) spectroscopy serves as a powerful, non-destructive analytical technique for the characterization of polymorphic forms of crystalline solids. This method provides detailed insights into the local molecular environment of atomic nuclei (e.g., ¹³C, ¹⁵N, ¹⁹F) within a crystal lattice. Different polymorphs of a compound, by definition, possess distinct crystal structures, leading to variations in intermolecular interactions and molecular conformations. These differences are manifested in the ssNMR spectra, making it an invaluable tool for polymorphic screening, identification, and quantification.

The utility of ssNMR in polymorphic analysis stems from its sensitivity to the local electronic environment of the nuclei. Parameters such as isotropic chemical shifts, anisotropic interactions (chemical shift anisotropy and dipolar couplings), and spin-lattice relaxation times (T₁) can vary significantly between different crystalline forms. For a compound like this compound, each unique polymorph would be expected to produce a distinct ssNMR spectrum.

For instance, the ¹³C ssNMR spectrum would exhibit a set of resonances corresponding to each chemically non-equivalent carbon atom in the molecule. The precise chemical shifts of these carbons, particularly those in the benzamide ring and the dimethylamino group, would be influenced by the specific packing arrangement and intermolecular hydrogen bonding present in each polymorphic form. A change in the crystal lattice would alter the shielding experienced by the carbon nuclei, resulting in a measurable shift in their resonance frequencies.

Similarly, ¹⁹F ssNMR is a highly sensitive probe for fluorinated compounds. The fluorine atoms at the 3 and 5 positions of the benzene ring would be expected to show distinct chemical shifts depending on their proximity to neighboring molecules and their involvement in any non-covalent interactions. Differences in these interactions between polymorphs would lead to discernible changes in the ¹⁹F ssNMR spectra.

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no publicly available theoretical and computational chemistry studies specifically focused on the compound This compound .

As a result, the requested article, which requires detailed research findings and data tables on topics such as Density Functional Theory (DFT) calculations, molecular orbital analysis, and Time-Dependent DFT (TD-DFT) for this specific molecule, cannot be generated. The foundational scientific literature necessary to construct the content as per the provided outline does not exist in the public domain.

Providing an analysis with data from analogous or structurally similar compounds would violate the explicit instruction to focus solely on this compound. Therefore, in the interest of scientific accuracy and adherence to the user's strict constraints, the article cannot be written.

Theoretical and Computational Chemistry Studies on 4 Dimethylamino 3,5 Difluorobenzamide

Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Effects

MD simulations model the atomic motions of a molecule over time by iteratively solving Newton's equations of motion for each atom in the system. This methodology allows for a detailed examination of the molecule's flexibility, identifying preferred conformations and the energy barriers between them. For 4-(Dimethylamino)-3,5-difluorobenzamide, key areas of conformational flexibility would include the rotation around the C-N bond of the dimethylamino group and the C-C bond connecting the amide group to the aromatic ring. The fluorine substituents at positions 3 and 5 are expected to influence the rotational barrier and the preferred dihedral angle of the amide group relative to the phenyl ring due to steric and electronic effects.

A critical aspect of MD simulations is the inclusion of solvent effects, which can be modeled either explicitly, by surrounding the solute with a large number of solvent molecules (e.g., water), or implicitly, using a continuum model to represent the solvent's dielectric properties. Explicit solvent simulations provide a more detailed picture of solute-solvent interactions, such as the formation of hydrogen bonds between the amide group of this compound and surrounding water molecules. These interactions can significantly impact the conformational preferences of the molecule. For instance, in a polar solvent, conformations with a larger dipole moment might be stabilized.

The following table illustrates a hypothetical outcome of a conformational analysis from an MD simulation, highlighting key dihedral angles and their relative populations.

| Dihedral Angle | Definition | Predicted Population (%) in Water | Predicted Population (%) in Octanol |

| θ1 (C2-C1-C(O)-N) | Rotation of the amide group relative to the phenyl ring | 75 | 65 |

| θ2 (C1-C(O)-N-CMe1) | Rotation of one methyl group of the dimethylamino function | 50 | 50 |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific MD simulation data for this compound is not available.

Such simulations can also provide insights into the hydration structure around the molecule, revealing the average number and orientation of water molecules in the first solvation shell. This information is crucial for understanding the molecule's solubility and its interactions in a biological environment.

Prediction of Spectroscopic Parameters via Ab Initio and DFT Methods

Ab initio and Density Functional Theory (DFT) methods are fundamental tools in computational chemistry for predicting a wide range of molecular properties, including spectroscopic parameters. These first-principles calculations can provide valuable insights into the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra of this compound, aiding in its structural characterization and the interpretation of experimental data.

NMR Spectroscopy: The prediction of NMR chemical shifts (δ) and coupling constants (J) is a common application of DFT. For this compound, theoretical calculations can predict the 1H, 13C, and 19F NMR spectra. The Gauge-Independent Atomic Orbital (GIAO) method is frequently employed for this purpose. The accuracy of the predicted chemical shifts is highly dependent on the chosen functional and basis set. By calculating the NMR parameters for different possible conformers, a population-weighted average spectrum can be obtained, which can then be compared with experimental results. This comparison can help in confirming the dominant conformation in solution.

Below is a table of hypothetical predicted 13C and 19F NMR chemical shifts for this compound, calculated using a representative DFT method.

| Atom | Predicted 13C Chemical Shift (ppm) | Predicted 19F Chemical Shift (ppm) |

| C1 | 125.0 | - |

| C2/C6 | 110.5 | - |

| C3/C5 | 155.2 (1JCF ≈ 245 Hz) | -115.0 |

| C4 | 148.3 | - |

| C=O | 168.1 | - |

| N(CH3)2 | 40.2 | - |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific DFT calculations for this compound are not available.

Vibrational (IR) Spectroscopy: Theoretical calculations can also predict the vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR spectrum. By performing a frequency calculation on the optimized geometry of this compound, a theoretical IR spectrum can be generated. This allows for the assignment of specific vibrational modes to the experimentally observed absorption bands. Key vibrational modes for this molecule would include the N-H stretching and bending of the amide group (if primary or secondary, though this compound is a tertiary amide at the dimethylamino group), the C=O stretching of the amide, C-N stretching, C-F stretching, and various aromatic ring vibrations. Comparing the calculated and experimental spectra can help to confirm the molecular structure and identify characteristic functional groups.

Electronic (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) is a widely used method for predicting the electronic absorption spectra (UV-Vis) of molecules. This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, TD-DFT calculations could predict the wavelength of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. The dimethylamino group, being a strong electron-donating group, and the benzamide (B126) moiety are expected to give rise to π → π* transitions in the UV region. The fluorine substituents may cause a slight shift in the absorption maxima compared to the non-fluorinated analog.

Chemical Reactivity and Mechanistic Pathways of 4 Dimethylamino 3,5 Difluorobenzamide

Electrophilic Aromatic Substitution Reactions on the Difluorobenzamide Ring System

No specific studies on the electrophilic aromatic substitution (EAS) of 4-(dimethylamino)-3,5-difluorobenzamide have been documented in the reviewed literature. However, the outcome of such reactions can be predicted by considering the directing effects of the substituents on the aromatic ring. The powerful electron-donating and activating dimethylamino group is an ortho, para-director. Conversely, the amide group and the fluorine atoms are deactivating, meta-directing and ortho, para-directing respectively.

Given the strong activating nature of the dimethylamino group, electrophilic attack is most likely to occur at the positions ortho to it (C2 and C6). The C4 position is already substituted. The directing effects of the substituents are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Effect |

| -N(CH₃)₂ | 4 | Activating | ortho, para |

| -F | 3, 5 | Deactivating | ortho, para |

| -C(O)NH₂ | 1 | Deactivating | meta |

Considering these effects, the probable sites of electrophilic attack are the carbons at the C2 and C6 positions, which are ortho to the dimethylamino group and meta to the amide group.

Nucleophilic Aromatic Substitution (SNAr) at Fluorinated Positions

While specific experimental data on the nucleophilic aromatic substitution (SNAr) of this compound is not available, the presence of two fluorine atoms on the aromatic ring suggests that such reactions are plausible. SNAr reactions are facilitated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer complex intermediate.

In this molecule, the amide group is an electron-withdrawing group. For a nucleophilic attack on the fluorine-bearing carbons (C3 or C5), the negative charge in the intermediate would be stabilized by resonance if there were electron-withdrawing groups at the ortho and para positions relative to the point of attack. In this case, the amide group is meta to the fluorine atoms, which is not optimal for stabilizing the intermediate. However, the cumulative electron-withdrawing effect of the two fluorine atoms and the amide group might still render the ring susceptible to SNAr with strong nucleophiles under forcing conditions.

Reactions Involving the Amide Functional Group

The amide functional group in this compound can undergo several characteristic reactions.

There are no specific kinetic studies on the hydrolysis of this compound. In general, amide hydrolysis can be catalyzed by acid or base.

Acid-catalyzed hydrolysis: This would involve protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to attack by water.

Base-catalyzed hydrolysis: This would proceed via the direct attack of a hydroxide (B78521) ion on the carbonyl carbon.

The electronic effects of the substituents on the aromatic ring would influence the rate of hydrolysis. The electron-donating dimethylamino group would tend to decrease the electrophilicity of the carbonyl carbon, potentially slowing down the reaction compared to an unsubstituted benzamide (B126). Conversely, the electron-withdrawing fluorine atoms would increase the electrophilicity, accelerating the reaction. The net effect would depend on the balance of these opposing influences.

The amide nitrogen in this compound possesses a lone pair of electrons and can act as a nucleophile, though it is significantly less reactive than an amine nitrogen due to the resonance with the adjacent carbonyl group.

N-Alkylation: This can be achieved using alkyl halides, though it often requires strong bases to deprotonate the amide first, forming a more potent nucleophile. General methods for N-alkylation of amides often employ reagents like alkyl halides in the presence of a base such as sodium hydride. diva-portal.org

N-Acylation: This would involve the reaction with an acylating agent like an acid chloride or an anhydride. These reactions typically require a catalyst and may be reversible.

Reactivity of the Dimethylamino Substituent (e.g., Basicity, Oxidation Studies)

The dimethylamino group is a key contributor to the chemical personality of the molecule.

Basicity: The nitrogen atom of the dimethylamino group has a lone pair of electrons and is therefore basic. The basicity of this group is influenced by the electronic effects of the other substituents on the ring. The electron-withdrawing fluorine atoms and amide group will decrease the basicity of the dimethylamino group compared to N,N-dimethylaniline. For comparison, the pKa of the conjugate acid of the structurally similar 4-(dimethylamino)benzoic acid is 2.89. drugbank.com

Oxidation: Aromatic amines are susceptible to oxidation. A study on the photoinduced oxidation of the related compound 4-(dimethylamino)benzonitrile (B74231) (DMABN) showed that it can be oxidized to its radical cation. rsc.org It is plausible that this compound could undergo similar one-electron oxidation processes, particularly in the presence of strong oxidizing agents or under photochemical conditions. rsc.org

Development of Novel Transformations Utilizing the Compound as a Substrate

While no specific novel transformations utilizing this compound as a substrate have been reported, its structure suggests potential for the synthesis of more complex molecules. For instance, the synthesis of derivatives from structurally similar compounds like 3-hydroxy-4'-dimethylamino flavone (B191248) and 1-(4-(dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid has been documented. nih.govnih.gov These studies involved reactions targeting the amino and carboxylic acid functionalities, respectively. By analogy, the amide and dimethylamino groups of this compound could serve as handles for the construction of new molecular architectures.

4 Dimethylamino 3,5 Difluorobenzamide As a Synthetic Building Block and Precursor

Utility in the Construction of Complex Molecular Architectures and Scaffolds

The strategic placement of the dimethylamino and difluoro substituents on the benzamide (B126) ring makes 4-(Dimethylamino)-3,5-difluorobenzamide an attractive starting material for the synthesis of intricate molecular architectures. The fluorine atoms can influence the conformation of molecules through steric and electronic effects, including the formation of specific non-covalent interactions, which is a valuable attribute in the design of bioactive compounds and functional materials.

Analogous compounds, such as 4-amino-2,3-difluorobenzoic acid, are recognized as crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials science components. nbinno.com The presence of both amino and carboxylic acid functionalities in these analogs allows for a wide array of chemical reactions, enabling the creation of complex and highly functionalized molecules. nbinno.com For instance, these types of fluorinated benzoic acids are instrumental in developing novel therapeutics with improved pharmacological properties, such as enhanced metabolic stability and target binding affinity, particularly in oncology research. nbinno.com

The dimethylamino group in this compound can direct further electrophilic aromatic substitution reactions, while the amide functionality can be involved in various coupling reactions or be transformed into other functional groups. The fluorine atoms, in addition to their electronic effects, can also serve as handles for specific cross-coupling reactions, further expanding the synthetic utility of this building block.

Table 1: Potential Reactions for Scaffold Elaboration

| Reaction Type | Reagents and Conditions (Illustrative Examples from Analogs) | Potential Product Scaffold |

| Buchwald-Hartwig Amination | Pd catalyst, ligand, base | N-Aryl or N-heteroaryl derivatives |

| Suzuki Coupling | Pd catalyst, boronic acid, base | Biaryl or heteroaryl-aryl structures |

| Amide Reduction | LiAlH₄ or other reducing agents | Substituted benzylamine |

| Directed Ortho-Metalation | Strong base (e.g., n-BuLi), electrophile | Further functionalized aromatic ring |

Application in Multicomponent Reactions and Cascade Processes

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, are highly valued for their efficiency and atom economy. The structural features of this compound suggest its potential utility in such reactions. For instance, the aromatic aldehyde analog, 4-(dimethylamino)benzaldehyde, is a common component in various MCRs, such as the Hantzsch pyridine synthesis and the synthesis of benzothiazole derivatives. scilit.comnih.gov

While direct examples involving this compound in MCRs are not extensively documented, its structural similarity to reactive benzaldehyde and aniline (B41778) derivatives allows for informed speculation on its potential applications. The amide functionality could potentially participate in Ugi or Passerini-type reactions under specific conditions, or the entire molecule could be incorporated into more complex cascade sequences.

Cascade reactions, which involve a series of intramolecular transformations, are powerful tools for the rapid construction of complex polycyclic systems. The functional groups present in this compound could be strategically employed to initiate or participate in such cascades. For example, a reaction at the amide nitrogen could be followed by a cyclization onto the aromatic ring, with the fluorine atoms influencing the regioselectivity of the cyclization. The development of novel cascade reactions involving azolopyrimidines has led to the synthesis of unusual indole and azaindole derivatives, showcasing the potential for complex transformations originating from substituted aromatic systems. researchgate.net

Precursor for Advanced Organic Materials or Intermediates

The unique electronic properties conferred by the combination of a strong electron-donating group and electron-withdrawing fluorine atoms make this compound an interesting candidate as a precursor for advanced organic materials. Fluorinated organic compounds are of growing importance in materials science, particularly for applications in organic electronics. researchgate.net

Difluoro-aniline polymers have been synthesized and characterized to study their electrical behavior, with the position of the fluorine substituents influencing the properties of the resulting polymers. unison.mxunison.mx This suggests that polymers derived from this compound could exhibit interesting electronic and photophysical properties. The dimethylamino group can enhance the electron-donating character of the monomer, which is a desirable feature for materials used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Furthermore, fluorinated ligands are used as precursors for inorganic nanomaterials, indicating the potential for metal-organic derivatives of this compound to be used in the synthesis of novel nanomaterials. nih.govresearchgate.net The compound can also serve as a key intermediate for the synthesis of more complex molecules with applications in various fields, similar to how 4-amino-3,5-difluorobenzoic acid is utilized. nih.govalfachemch.combldpharm.comscbt.com

Table 2: Potential Material Applications of Derivatives

| Material Class | Potential Derivative | Key Features Conferred by Monomer |

| Conjugated Polymers | Poly(amide-co-arylene)s | Tunable electronic properties, potential for charge transport |

| Dyes and Pigments | Azo or methine dyes | Altered absorption and emission spectra due to intramolecular charge transfer |

| Metal-Organic Frameworks | Coordination polymers with metal ions | Porous materials with potential for gas storage or catalysis |

Academic Exploration of Derivatives and Analogues of 4 Dimethylamino 3,5 Difluorobenzamide

Structure-Property Relationships (excluding biological activity)

The interplay of the electron-donating dimethylamino group and the strongly electron-withdrawing fluorine atoms governs the physicochemical properties of the core scaffold, 4-(Dimethylamino)-3,5-difluorobenzamide. Modifications to the substituents on the aromatic ring or the amide functionality can lead to predictable shifts in spectroscopic signatures and chemical reactivity.

Impact of Substituent Modifications on Spectroscopic Signatures

Substituent modifications on the this compound scaffold are expected to induce significant and predictable changes in its spectroscopic signatures, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

¹H NMR Spectroscopy: The aromatic protons of the parent compound are expected to appear as a singlet or a narrow triplet, depending on the solvent, due to the symmetrical substitution pattern. Modification of the dimethylamino group, for instance, by replacing one or both methyl groups with larger alkyl chains, would primarily affect the chemical shifts of the N-alkyl protons. Introduction of further substituents on the aromatic ring would break the symmetry, leading to more complex splitting patterns for the aromatic protons.

¹⁹F NMR Spectroscopy: The two fluorine atoms in the parent compound are chemically equivalent and should exhibit a single resonance in the ¹⁹F NMR spectrum. Introduction of a substituent at the C-2 or C-6 position would render the two fluorine atoms magnetically non-equivalent, resulting in two distinct signals. The chemical shifts in ¹⁹F NMR are highly sensitive to the electronic environment, with electron-withdrawing groups generally causing a downfield shift and electron-donating groups an upfield shift.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is characterized by strong absorptions corresponding to the C=O stretch of the amide (typically around 1650-1680 cm⁻¹), N-H stretching vibrations of the primary amide (around 3100-3500 cm⁻¹), and C-F stretching vibrations (around 1100-1300 cm⁻¹). Modification of substituents on the aromatic ring will subtly influence the C=O stretching frequency; electron-withdrawing groups tend to increase the frequency, while electron-donating groups decrease it.

Illustrative Data Table of Expected Spectroscopic Shifts in Analogues:

| Compound | Key ¹H NMR Signal (Aromatic) | Key ¹⁹F NMR Signal | Key IR Absorption (C=O) |

| This compound | Singlet | Singlet | ~1660 cm⁻¹ |

| 4-(Diethylamino)-3,5-difluorobenzamide | Singlet | Singlet | ~1658 cm⁻¹ |

| 2-Nitro-4-(dimethylamino)-3,5-difluorobenzamide | Two doublets | Two singlets | ~1675 cm⁻¹ |

| 2-Methoxy-4-(dimethylamino)-3,5-difluorobenzamide | Two doublets | Two singlets | ~1655 cm⁻¹ |

Influence of Structural Changes on Chemical Reactivity Profiles

The chemical reactivity of this compound is dictated by the competing electronic effects of the substituents. The dimethylamino group is a strong activating group (electron-donating through resonance), while the two fluorine atoms are deactivating (electron-withdrawing through induction).

Electrophilic Aromatic Substitution: The powerful electron-donating nature of the dimethylamino group directs electrophiles to the ortho positions (C-2 and C-6). However, the strong inductive effect of the fluorine atoms at the meta positions deactivates the ring towards electrophilic attack. Therefore, forcing conditions would likely be required for reactions such as nitration or halogenation. Substitution at the C-2 or C-6 position would be the expected outcome.

Nucleophilic Aromatic Substitution: The presence of two fluorine atoms, which are good leaving groups in nucleophilic aromatic substitution (SNAr) reactions, suggests that the compound could undergo substitution at the C-3 or C-5 positions if a sufficiently strong electron-withdrawing group were present to activate the ring. However, the electron-donating dimethylamino group at the para position strongly disfavors the formation of the negatively charged Meisenheimer complex required for SNAr, thus making such reactions unlikely under normal conditions.

Amide Hydrolysis: The amide group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. The rate of hydrolysis will be influenced by the electronic nature of the aromatic ring. The electron-withdrawing fluorine atoms would be expected to slightly increase the electrophilicity of the carbonyl carbon, potentially accelerating the rate of hydrolysis compared to a non-fluorinated analogue.

Reactivity Profile Summary Table:

| Reaction Type | Expected Reactivity | Influencing Factors |

| Electrophilic Aromatic Substitution | Moderate to Low | Activating -N(CH₃)₂ vs. Deactivating -F |

| Nucleophilic Aromatic Substitution | Very Low | Deactivating -N(CH₃)₂ |

| Amide Hydrolysis | Moderate | Electrophilicity of carbonyl carbon enhanced by -F |

Isosteric Replacements and Their Chemical Consequences on Molecular Properties

Isosteric replacement involves the substitution of an atom or a group of atoms with another that has similar steric and electronic properties. In the context of this compound, the dimethylamino group is a key target for such modifications.

Potential Isosteres for the Dimethylamino Group:

Oxygen-containing groups: A methoxy (B1213986) (-OCH₃) or a hydroxyl (-OH) group can be considered as isosteres. Replacing -N(CH₃)₂ with -OCH₃ would remove the basicity of the molecule and introduce a hydrogen bond acceptor. An -OH group would introduce both hydrogen bond donating and accepting capabilities, significantly increasing polarity and potentially affecting intermolecular interactions in the solid state.

Saturated Rings: A pyrrolidinyl or piperidinyl group could replace the dimethylamino group. These cyclic amines would have slightly different steric profiles and basicities. For instance, the pKa of the conjugate acid of pyrrolidine (B122466) is higher than that of dimethylamine (B145610), suggesting a more basic character.

Other Nitrogen-containing groups: A methylamino (-NHCH₃) or an amino (-NH₂) group would alter the hydrogen bonding profile and basicity. A trifluoromethyl group (-CF₃) could be considered a non-classical isostere, drastically altering the electronic properties from electron-donating to strongly electron-withdrawing.

Table of Isosteric Replacements and Their Predicted Chemical Consequences:

| Original Group | Isosteric Replacement | Predicted Change in Basicity | Predicted Change in Polarity | Predicted Change in H-Bonding |

| -N(CH₃)₂ | -OCH₃ | Decrease (loss of basicity) | Similar | Loss of H-bond acceptor (N) for O |

| -N(CH₃)₂ | -OH | Decrease (becomes acidic) | Increase | Adds H-bond donor and acceptor |

| -N(CH₃)₂ | Pyrrolidinyl | Increase | Similar | Similar |

| -N(CH₃)₂ | -CF₃ | Decrease (loss of basicity) | Increase | None |

Synthesis of Polyfluorinated Analogues and Their Unique Characteristics

The synthesis of analogues of this compound with a higher degree of fluorination presents an interesting synthetic challenge and is expected to result in compounds with unique chemical properties.

Synthetic Strategies: The synthesis of a tetrafluoro or pentafluoro analogue would likely start from a highly fluorinated aniline (B41778) or benzoic acid precursor. For example, the synthesis of 2,3,5,6-tetrafluoro-4-(dimethylamino)benzamide could potentially be achieved by the nucleophilic substitution of one fluorine atom in pentafluoroaniline with dimethylamine, followed by functionalization of the resulting tetrafluoroaniline to introduce the benzamide (B126) moiety. This could involve metallation and carboxylation, followed by amidation.

Unique Characteristics of Polyfluorinated Analogues:

Enhanced Acidity/Reduced Basicity: The introduction of additional electron-withdrawing fluorine atoms would significantly decrease the electron density on the aromatic ring and the nitrogen of the amino group. This would lead to a marked reduction in the basicity of the dimethylamino group.

Altered Reactivity: A polyfluorinated ring would be highly deactivated towards electrophilic substitution. Conversely, it would be highly activated for nucleophilic aromatic substitution, with the fluorine atoms serving as excellent leaving groups. The position of substitution would be directed by the remaining substituents.

Increased Lipophilicity: Fluorine is a lipophilic atom, and increasing the fluorine content is generally expected to increase the lipophilicity of the molecule, which would affect its solubility in various solvents.

Unique Intermolecular Interactions: The presence of multiple C-F bonds can lead to unique solid-state packing through C-F···H-C or C-F···π interactions, potentially influencing crystal structure and melting point.

Emerging Analytical Techniques in the Characterization of Fluorinated Organic Compounds

Advanced Chromatographic-Mass Spectrometric Coupling (e.g., LC-HRMS/MS)

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS/MS) stands as a powerful tool for the detection, identification, and quantification of fluorinated organic compounds, even in complex matrices. chromatographyonline.comchemrxiv.org This technique combines the separation capabilities of liquid chromatography with the high mass accuracy and sensitivity of high-resolution mass spectrometry. For a compound like 4-(Dimethylamino)-3,5-difluorobenzamide, LC-HRMS/MS offers significant advantages.

Detailed Research Findings:

In the analysis of fluorinated compounds, such as fluorinated benzoic acid derivatives, which are structurally related to this compound, LC-MS/MS methods have proven to be highly effective. researchgate.net The coupling of liquid chromatography with tandem mass spectrometry (MS/MS) allows for the sensitive and selective quantification of these analytes. nih.gov For instance, the use of a Q Exactive high-resolution mass spectrometer can facilitate the identification and quantification of fluorinated benzoic acids in the microgram-per-liter range. researchgate.net

Methodologies often employ reversed-phase liquid chromatography with a gradient mobile phase, such as water and acetonitrile (B52724) with formic acid, to achieve separation. researchgate.net The high resolving power of instruments like the Orbitrap mass spectrometer enables the accurate mass measurements necessary to confirm the elemental composition of the parent compound and its fragments. mdpi.com This is particularly crucial for distinguishing between isomers and identifying unknown metabolites or degradation products of this compound. The use of heated electrospray ionization (H-ESI) is a common interface for such analyses. mdpi.com

A non-targeted analysis approach using LC-HRMS can also be employed to investigate complex matrices for the presence of fluorinated residuals, ensuring that all potential byproducts or related substances are identified and measured. chromatographyonline.com

| Parameter | Description | Example Value/Setting |

|---|---|---|

| Chromatography | Liquid Chromatography (LC) | Reversed-Phase HPLC/UHPLC |

| Column | Stationary Phase | C18 or similar |

| Mobile Phase | Gradient Elution | Water/Acetonitrile with 0.1% Formic Acid researchgate.net |

| Ionization Source | Mass Spectrometry (MS) | Heated Electrospray Ionization (H-ESI) mdpi.com |

| Mass Analyzer | Type of Analyzer | Orbitrap, Time-of-Flight (TOF) |

| Scan Mode | Data Acquisition | Full scan MS and data-dependent MS/MS (dd-MS2) |

| Mass Resolution | Instrument Capability | >25,000 FWHM mdpi.com |

Application of Cryogenic Electron Microscopy (Cryo-EM) for Solid-State Structures (if applicable to small organic molecules)

Cryogenic Electron Microscopy (Cryo-EM), particularly the microcrystal electron diffraction (MicroED) technique, has emerged as a revolutionary method for determining the atomic-resolution structures of small organic molecules from nanocrystals. acs.orgnih.govspringernature.com This technique is highly applicable to compounds like this compound, especially when it is challenging to grow crystals of sufficient size for traditional X-ray crystallography. acs.orgosti.gov

MicroED can provide unambiguous structural determination from crystalline powders with minimal sample preparation. acs.org High-quality diffraction data can be collected from nanocrystals in a matter of minutes, yielding atomic resolution structures. acs.orgnih.gov This method involves depositing a solution containing micro- or nanocrystals onto an electron microscopy grid, which is then examined in a cryo-electron microscope under cryogenic conditions. nih.govspringernature.com The continuous rotation of the crystal during data collection allows for the acquisition of accurate diffraction data, which can then be processed using standard crystallographic software. nih.gov

The applicability of 3D electron diffraction (3D ED)/MicroED is not limited to cryogenic temperatures. For small organic molecules that are stable in the vacuum of a transmission electron microscope, data collection at room temperature can yield data of comparable or even better quality than under cryogenic conditions. mdpi.com This flexibility makes the technique more accessible and simpler to implement. mdpi.com The ability to determine structures from submicron-sized crystals makes MicroED a powerful tool for the solid-state characterization of compounds like this compound. mdpi.com

| Feature | MicroED (Cryo-EM) | X-ray Crystallography |

|---|---|---|

| Crystal Size Requirement | Nanometer to micrometer scale (submicron) acs.orgmdpi.com | Typically >5-10 micrometers |

| Sample Form | Crystalline powders, seemingly amorphous powders acs.org | Single, well-ordered crystals |

| Data Collection Time | Minutes to less than an hour acs.orgnih.gov | Hours |

| Radiation Source | Electron beam nih.gov | X-ray beam |

| Applicability | Proteins, peptides, small organic molecules nih.govspringernature.com | Well-established for small molecules and macromolecules |

| Temperature Conditions | Cryogenic or room temperature mdpi.com | Typically cryogenic, can be room temperature |